3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile
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Overview
Description
3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile is an organic compound that features a dimethylamino group, a pyrrole ring, and a phenyl group connected through a propenenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Propenenitrile Backbone: The final step involves the formation of the propenenitrile backbone, which can be achieved through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the dimethylamino group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the phenyl ring or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyrrole-2,5-dione derivative, while reduction could produce a primary amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology
In biological research, derivatives of this compound might be investigated for their potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.
Industry
In industry, the compound might be used in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if it were used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile: can be compared with other compounds featuring similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C15H15N3 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
3-(dimethylamino)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H15N3/c1-17(2)12-14(11-16)13-5-7-15(8-6-13)18-9-3-4-10-18/h3-10,12H,1-2H3 |
InChI Key |
YQWIBMUHHRKKOI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C#N)C1=CC=C(C=C1)N2C=CC=C2 |
Origin of Product |
United States |
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